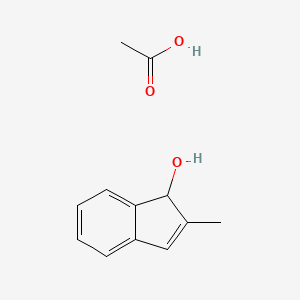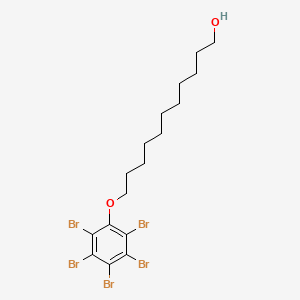![molecular formula C21H16N2O4S B12584006 Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-503 is a compound that has garnered significant interest in the field of chemistry due to its unique properties and potential applications. It is a palladium-based compound, which means it contains the element palladium, a transition metal known for its catalytic properties. Palladium compounds are widely used in various chemical reactions, particularly in organic synthesis, due to their ability to facilitate bond formation and transformation processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-503 typically involves the use of palladium salts as precursors. One common method is the reduction of palladium chloride (PdCl₂) in the presence of a suitable reducing agent. This process can be carried out under various conditions, including different temperatures and solvents, to optimize the yield and purity of the final product. For instance, the reduction can be performed in an aqueous solution with hydrogen gas as the reducing agent, or in an organic solvent with a chemical reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of PD-503 may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent quality and high throughput. Additionally, the use of supported palladium catalysts, where palladium is dispersed on a solid support like activated carbon or alumina, can enhance the efficiency and recyclability of the catalyst, making the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions
PD-503, like other palladium compounds, is known to undergo a variety of chemical reactions, including:
Oxidation: PD-503 can be oxidized to higher oxidation states, often in the presence of oxidizing agents like oxygen or hydrogen peroxide.
Reduction: It can be reduced back to its metallic form or lower oxidation states using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: PD-503 can participate in substitution reactions where ligands attached to the palladium center are replaced by other ligands. This is common in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
The reactions involving PD-503 often require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Oxygen or hydrogen peroxide as oxidizing agents, often in the presence of a base.
Reduction: Hydrogen gas or sodium borohydride as reducing agents, typically under mild conditions.
Substitution: Organoboron compounds or halides as substrates, with bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For instance, in a Suzuki-Miyaura cross-coupling reaction, the product is typically a biaryl compound formed by the coupling of an aryl halide with an arylboronic acid .
科学的研究の応用
PD-503 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: PD-503 can be used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: Its catalytic properties are exploited in the development of new drugs and therapeutic agents.
Industry: PD-503 is used in the production of fine chemicals, polymers, and materials with specific properties
作用機序
The mechanism by which PD-503 exerts its effects is primarily through its role as a catalyst. Palladium compounds like PD-503 facilitate chemical reactions by providing a surface for reactants to adsorb and interact, lowering the activation energy required for the reaction to proceed. This involves the formation of intermediate complexes with the reactants, which then undergo transformation to yield the final products. The molecular targets and pathways involved depend on the specific reaction and substrates used .
類似化合物との比較
PD-503 can be compared with other palladium-based compounds, such as:
Palladium on carbon (Pd/C): A widely used heterogeneous catalyst known for its high catalytic activity and stability.
Palladium acetate (Pd(OAc)₂): Commonly used in homogeneous catalysis, particularly in cross-coupling reactions.
Palladium chloride (PdCl₂): A precursor for various palladium catalysts and used in different catalytic processes.
What sets PD-503 apart is its specific structure and properties that may offer advantages in certain reactions, such as higher selectivity or efficiency .
特性
分子式 |
C21H16N2O4S |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
benzyl 6-benzyl-5,7-dioxo-[1,3]thiazolo[3,2-c]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C21H16N2O4S/c24-18-11-19-23(21(26)22(18)12-15-7-3-1-4-8-15)13-17(28-19)20(25)27-14-16-9-5-2-6-10-16/h1-11,13H,12,14H2 |
InChIキー |
PLBINCOCFGQAJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C3N(C2=O)C=C(S3)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


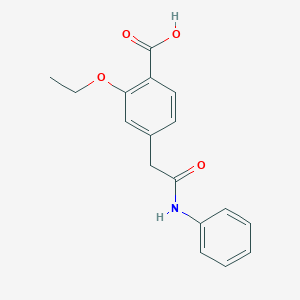
silane](/img/structure/B12583937.png)
![Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B12583944.png)
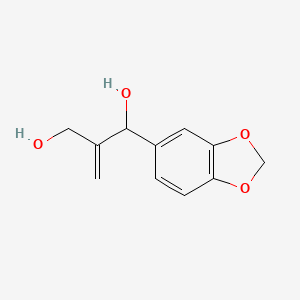

![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
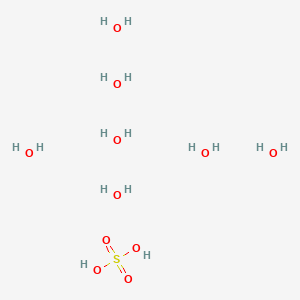
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
